molecular formula C11H16N4O2 B2474980 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1788532-56-8

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2474980
CAS No.: 1788532-56-8
M. Wt: 236.275
InChI Key: XJDPRGAZFXNZOJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates a pyrazolo[1,5-a]imidazole core, a scaffold recognized for its potential in modulating key biological targets. Although the specific biological data for this derivative is still emerging, analogous pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, are well-established in scientific literature as potent protein kinase inhibitors (PKIs) . These core structures are frequently investigated for their activity against kinases like CK2, EGFR, B-Raf, and MEK, which are critical regulators in cellular signalling pathways and are often disrupted in cancers . The proposed mechanism of action for related compounds involves competitive binding at the ATP-binding site of target kinases, thereby disrupting the phosphorylation signaling that drives processes like uncontrolled cell proliferation . The structural features of this acetamide derivative—including the pyrazolo[1,5-a]imidazole system and the flexible ethoxyacetamide side chain—are engineered to facilitate interactions with these enzymatic pockets. This makes it a valuable chemical tool for researchers exploring new oncotherapeutic targets, structure-activity relationships (SAR), and the development of next-generation targeted therapies aimed at overcoming challenges like drug resistance and off-target effects . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-9-10(16)12-5-6-14-7-8-15-11(14)3-4-13-15/h3-4,7-8H,2,5-6,9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPRGAZFXNZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the pyrazolo[1,5-a]imidazole core followed by the introduction of the ethoxy and acetamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]imidazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]imidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Acetamide Linkages

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31 in ) share a similar acetamide bridge but differ in their heterocyclic systems. For instance:

  • Compound 30 : Incorporates a 1,2,4-triazole substituent on the benzimidazole ring, synthesized via EDCI/HOBt-mediated coupling. Its $^{1}\text{H NMR}$ data (δ 8.2–7.1 ppm) suggests aromatic proton environments distinct from pyrazoloimidazole derivatives .
  • Compound 32 : Features a chloro and methyl substituent on the benzimidazole ring, highlighting how halogenation modulates lipophilicity and bioactivity .

Thiazole-Triazole-Acetamide Derivatives

describes compounds 9a–9e, which combine benzodiazolylphenoxymethyl triazole and thiazole moieties with acetamide linkages. For example:

  • Compound 9c : Contains a 4-bromophenyl-substituted thiazole, exhibiting a melting point of 198–200°C and distinct docking poses (purple in docking studies), suggesting stronger hydrophobic interactions with target proteins compared to fluoro- or methoxy-substituted analogs .
  • Compound 9e : Features a 4-methoxyphenyl group, which may enhance solubility but reduce membrane permeability due to increased polarity .

Benzimidazole-Isoindoline Dione Hybrids

details 2-(2-(substituted thio)-1H-benzo[d]imidazol-1-yl)-N-(1,3-dioxoisoindolin-2-yl)acetamides (e.g., 8a–c ). These compounds, synthesized using phthalic anhydride, exhibit cyclooxygenase (COX) inhibitory activity. For example:

  • Compound 8a : With a methylthio group, shows moderate COX-2 selectivity (IC$_{50}$ = 1.2 µM), attributed to the sulfur atom’s electron-withdrawing effects .

Structural Insight : The target compound lacks an isoindoline dione moiety, which may reduce off-target effects but limit COX affinity compared to 8a–c .

Sulfonamide vs. Acetamide Derivatives

lists BJ14741 (4-methoxy-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzenesulfonamide), a structural analog replacing acetamide with sulfonamide. Key differences include:

Property Target Compound BJ14741
Molecular Weight ~334 g/mol (estimated) 334.39 g/mol
Functional Group Acetamide Sulfonamide
Solubility Moderate (ethoxy group) Lower (sulfonamide hydrophobicity)
Bioactivity Potential antimicrobial Unreported

The acetamide group in the target compound may improve hydrogen-bonding capacity compared to sulfonamides, enhancing target engagement .

Pyrazole-Carboxaldehyde Hydrazones

discusses N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones, which share a pyrazole core but lack the imidazole fusion. Compound 5k exhibits superior antifungal activity (72% inhibition against Fusarium graminearum at 50 µg/mL), likely due to the quinazolinyl substituent .

Comparison: The fused pyrazoloimidazole in the target compound may offer greater metabolic stability than non-fused pyrazole derivatives .

Biological Activity

2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, with the CAS number 1788532-56-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 236.27 g/mol
  • SMILES Notation : CCOCC(=O)NCCn1ccn2c1ccn2

Biological Activities

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazoles are known for a wide range of pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition activities.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains including E. coli and S. aureus, showing promising results. The presence of specific functional groups in the pyrazole structure is crucial for enhancing antimicrobial efficacy .
  • Anticancer Potential :
    • Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of casein kinase 2 (CK2), a key player in cancer cell proliferation. The selectivity and potency of these compounds suggest their potential application in cancer therapy .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinases : Research indicates that this compound may inhibit CK2 activity by binding to its ATP-binding site, thereby disrupting signaling pathways critical for cancer cell survival and proliferation .
  • Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
Anti-inflammatoryVarious pyrazolesUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialSelected derivativesEffective against E. coli and S. aureus
AnticancerCK2 inhibitorsPotent inhibition with IC50 values in low micromolar range

Research Highlights

  • A study focused on optimizing pyrazolo[1,5-a]pyrimidines revealed that small modifications can significantly enhance selectivity against CK2 while maintaining low cytotoxicity across various cancer cell lines .
  • Another investigation into the synthesis of novel pyrazole derivatives reported promising anti-tubercular activity against the MTB strain H37Rv .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (µM)Solubility (mg/mL)
2-ethoxy-N-(2-pyrazoloimidazolylethyl)acetamide0.451.2
2-methoxy-N-(2-pyrazoloimidazolylethyl)acetamide1.82.5
2-chloro-N-(2-pyrazoloimidazolylethyl)acetamide0.320.8

Data from enzymatic assays suggest chloro-substituted analogs exhibit higher potency but poorer solubility.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazoloimidazole core (e.g., δ 7.2–8.0 ppm for aromatic protons) and ethoxy group integration (δ 1.2–1.4 ppm for CH₃) .
  • IR Spectroscopy : Detect amide C=O stretches (~1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 347.15) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., apoptosis vs. anti-inflammatory effects)?

Answer:
Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). For example:

  • Apoptosis induction : Observed in HeLa cells at 10 µM via caspase-3 activation .
  • Anti-inflammatory activity : Reported in RAW 264.7 macrophages at 5 µM via COX-2 inhibition .
    To reconcile data, perform dose-response studies across multiple models and validate mechanisms using knockout cell lines or selective inhibitors .

Basic: What strategies improve compound purity during synthesis?

Answer:

  • Crystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Chromatography : Silica gel columns with eluents like dichloromethane:methanol (95:5) resolve polar byproducts .
    Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

  • Molecular docking : Simulate binding to kinases (e.g., CDK2) using AutoDock Vina. The pyrazoloimidazole core occupies the ATP-binding pocket, while the acetamide side chain forms hydrogen bonds with Lys33 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: How can solubility be improved without compromising bioactivity?

Answer:

  • PEGylation : Attach polyethylene glycol (PEG) to the ethoxy group.
  • Prodrug design : Convert the acetamide to a phosphate ester for enhanced aqueous solubility .

Advanced: Which functionalization sites enable selective derivatization?

Answer:

  • Pyrazoloimidazole N1 : Reacts with electrophiles (e.g., alkyl halides) under basic conditions.
  • Acetamide carbonyl : Participates in nucleophilic acyl substitution with amines or hydrazines .

Q. Table 2: Reactivity of Functional Groups

SiteReactionYield (%)
N1 (pyrazoloimidazole)Alkylation with benzyl bromide72
Acetamide carbonylCondensation with hydrazine85

Basic: What factors influence reaction yield in the final coupling step?

Answer:

  • Temperature : Yields drop below 35°C due to incomplete activation .
  • Solvent : DMF outperforms THF by stabilizing intermediates via polar interactions .

Advanced: How do metabolic stability studies inform preclinical development?

Answer:

  • Microsomal assays : Human liver microsomes reveal oxidative degradation at the ethoxy group (t₁/₂ = 45 min).
  • Metabolite ID : LC-MS identifies hydroxylated derivatives, guiding structural hardening (e.g., replacing ethoxy with cyclopropoxy) .

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